Bupropion morpholinol D6
Overview
Description
Scientific Research Applications
Metabolic and Pharmacokinetic Studies
- Bupropion is metabolized into several major metabolites, including the morpholinol metabolite. A study investigated its disposition in subjects with alcoholic liver disease, noting the significant prolongation of the elimination half-life of the morpholinol metabolite in these subjects (DeVane et al., 1990).
Interaction with Monoamine Transporters and Nicotinic Receptors
- Research has shown that hydroxybupropion, a major metabolite of bupropion, affects monoamine transporters and nicotinic acetylcholine receptor (nAChR) subtypes. This could contribute to bupropion's antidepressant and smoking-cessation properties (Damaj et al., 2004).
Binding Sites in Nicotinic Acetylcholine Receptor
- Bupropion acts as a noncompetitive antagonist of nAChRs, with studies identifying specific binding sites within the receptor's transmembrane domain. This includes a high affinity site in the middle of the ion channel and another site near the extracellular end of αM1 (Pandhare et al., 2012).
Modulation of GABAA Receptor Function
- Bupropion demonstrates complex modulation of GABAA α1β2γ2 receptor function, showing characteristics similar to some general anesthetics. This interaction with the GABAA receptor has not been fully explored but could be significant in understanding bupropion's pharmacological effects (Thompson et al., 2015).
Impact on Reward Anticipation and Neural Response
- A study on the effects of bupropion on neural response to non-drug reward stimuli, particularly in the nucleus accumbens, provided insights into its potential to treat patients with reward processing dysfunction. This aspect could be critical in understanding its therapeutic efficacy in conditions like depression and smoking cessation (Ikeda et al., 2019).
Influence on Serotonin and Norepinephrine Neuron Activity
- Studies have shown that sustained administration of bupropion alters the neuronal activity of serotonin and norepinephrine neurons, but not dopamine neurons, in the rat brain. This could be crucial for understanding its mechanism of action in treating depression (Mansari et al., 2008).
Effects on Methamphetamine-Induced Subjective Effects and Craving
- Bupropion has been studied for its impact on reducing methamphetamine-induced subjective effects and cue-induced craving, indicating its potential as a treatment for methamphetamine dependence (Newton et al., 2006).
Occupancy of the Dopamine Transporter During Treatment
- Research on bupropion's occupancy of the dopamine transporter (DAT) during clinical treatment of patients with depression revealed that its occupancy is low, suggesting the involvement of other mechanisms in its therapeutic action (Meyer et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBKSKAZMVBHT-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(C(N1)C)(C2=CC(=CC=C2)Cl)O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bupropion morpholinol D6 | |
CAS RN |
1216893-18-3 | |
Record name | 2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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